Erythro-2-morpholino-1,2-diphenylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erythro-2-morpholino-1,2-diphenylethanol is an aromatic aminoalcohol known for its role in various chemical reactions and applications. This compound is characterized by the presence of a morpholine ring attached to a diphenylethanol structure, making it a versatile molecule in both synthetic and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Erythro-2-morpholino-1,2-diphenylethanol can be synthesized through a multi-step process involving the reaction of morpholine with 1,2-diphenylethanol. The synthesis typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 1,2-diphenylethanol with a suitable halogenating agent to form an intermediate compound.
Nucleophilic Substitution: The intermediate is then reacted with morpholine under nucleophilic substitution conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Erythro-2-morpholino-1,2-diphenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols and amines.
Substitution: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Erythro-2-morpholino-1,2-diphenylethanol has a wide range of applications in scientific research:
Chemistry: Used as a synergist in the polymerization of acrylates with type II initiators.
Biology: Investigated for its potential role in biological systems due to its structural similarity to certain bioactive molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of erythro-2-morpholino-1,2-diphenylethanol involves its interaction with specific molecular targets and pathways. The compound acts as a synergist in polymerization reactions by enhancing the efficiency of initiating radicals. This is achieved through its ability to scavenge peroxy intermediates and react with oxygen, thereby reducing the retarding effect of oxygen on the rate of polymerization .
Vergleich Mit ähnlichen Verbindungen
Erythro-2-morpholino-1,2-diphenylethanol can be compared with other similar compounds, such as:
Erythro-2-bromo-1,2-diphenylethanol: Similar in structure but contains a bromine atom instead of a morpholine ring.
Erythro-2-(isopropylamino)-1,2-diphenylethanol: Contains an isopropylamino group instead of a morpholine ring.
Erythro-2-thio-derivatives of 1,2-diphenylethanol: Contains sulfur atoms in place of the morpholine ring.
These compounds share structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound in its specific roles and functions.
Eigenschaften
CAS-Nummer |
4176-70-9 |
---|---|
Molekularformel |
C18H21NO2 |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
2-morpholin-4-yl-1,2-diphenylethanol |
InChI |
InChI=1S/C18H21NO2/c20-18(16-9-5-2-6-10-16)17(15-7-3-1-4-8-15)19-11-13-21-14-12-19/h1-10,17-18,20H,11-14H2 |
InChI-Schlüssel |
BQRBHUBJRJBXPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(C2=CC=CC=C2)C(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.